N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.
Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 4-methoxyphenylamine can be used as reagents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, 4-methoxyphenylamine, acid chlorides, anhydrides, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-methoxyphenyl)amine
- N-benzyl-4-methoxybenzylamine
- N-benzyl-N-(4-methoxyphenyl)sulfonylglycylamine
Uniqueness
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H23NO4/c1-17-13-18(2)25-22(14-17)23(28)15-24(31-25)26(29)27(16-19-7-5-4-6-8-19)20-9-11-21(30-3)12-10-20/h4-15H,16H2,1-3H3 |
InChI Key |
OXKBQIOVRDAKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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